3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The molecular formula of this compound is C11H10FNO2, and it has a molecular weight of 207.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For 3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid, the synthetic route may involve the following steps:
Formation of the indole ring: This can be achieved by reacting a suitable phenylhydrazine derivative with an appropriate ketone or aldehyde.
Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Introduction of the fluoro group: This can be achieved through electrophilic fluorination reactions using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the indole ring can lead to the formation of oxindoles.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Electrophilic substitution can introduce various functional groups onto the indole ring, such as halogens or nitro groups.
Scientific Research Applications
3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The fluoro and ethyl substituents may enhance the compound’s binding affinity and specificity for these targets .
For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole-2-carboxylic acid: Lacks the ethyl group but shares the fluoro and carboxylic acid functionalities.
3-Ethylindole-2-carboxylic acid: Lacks the fluoro group but shares the ethyl and carboxylic acid functionalities.
Indole-2-carboxylic acid: Lacks both the ethyl and fluoro groups but retains the core indole structure with a carboxylic acid group.
Uniqueness
3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both the ethyl and fluoro substituents on the indole ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups may enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in various scientific research applications .
Properties
IUPAC Name |
3-ethyl-5-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-7-8-5-6(12)3-4-9(8)13-10(7)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQTBNFWHGSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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